2-Octanethiol

Catalog No.
S1894092
CAS No.
3001-66-9
M.F
C8H18S
M. Wt
146.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octanethiol

CAS Number

3001-66-9

Product Name

2-Octanethiol

IUPAC Name

octane-2-thiol

Molecular Formula

C8H18S

Molecular Weight

146.3 g/mol

InChI

InChI=1S/C8H18S/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3

InChI Key

BZXFEMZFRLXGCY-UHFFFAOYSA-N

SMILES

CCCCCCC(C)S

Canonical SMILES

CCCCCCC(C)S

Description

The exact mass of the compound 2-Octanethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Octanethiol, also known by its IUPAC name, is an organic compound with the molecular formula C8H18SC_8H_{18}S and a molecular weight of approximately 146.29 g/mol. It is classified as a straight-chain aliphatic thiol, characterized by the presence of a sulfur atom bonded to a carbon chain. Specifically, 2-octanethiol features a thiol group (-SH) attached to the second carbon of an octane chain, giving it unique properties compared to other thiols. This compound is known for its strong odor, reminiscent of garlic or onions, which is typical for many thiols due to the presence of sulfur .

Typical of thiols. Some notable reactions include:

  • Nucleophilic Substitution: 2-Octanethiol can be synthesized from (R)-2-bromooctane through nucleophilic substitution with sodium hydrosulfide, leading to the formation of (S)-2-octanethiol .
  • Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids. The oxidation of 2-octanethiol can result in the formation of 2-octanethiosulfinate or 2-octanedisulfide under appropriate conditions.
  • Reactions with Electrophiles: The thiol group can react with electrophiles, leading to the formation of thioethers or sulfonates, which are significant in organic synthesis.

Research on the biological activity of 2-octanethiol indicates potential antimicrobial properties. Thiols are known to interact with various biological molecules and can influence cellular processes. For instance, 2-octanethiol may exhibit cytotoxic effects against certain cancer cell lines due to its ability to modulate redox states within cells. Additionally, its strong odor can act as a deterrent against pests and may have applications in pest control .

There are several methods for synthesizing 2-octanethiol:

  • Alkylation of Thiols: One common method involves the alkylation of sodium hydrosulfide with an alkyl halide like 2-bromooctane.
  • Reduction of Disulfides: Another method includes the reduction of corresponding disulfides using reducing agents such as lithium aluminum hydride.
  • Grignard Reactions: Grignard reagents can also be used to synthesize thiols from ketones or aldehydes.

These methods highlight the versatility in synthesizing 2-octanethiol from various precursors.

2-Octanethiol finds applications in several fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Flavoring and Fragrance: Due to its characteristic odor, it is used in flavoring agents and perfumes.
  • Surface Chemistry: In materials science, it is employed in self-assembled monolayers (SAMs) on metal surfaces for enhancing surface properties such as wettability and adhesion .
  • Biochemical Research: Its properties make it useful in biochemical assays and studies involving thiol-disulfide exchange reactions.

Interaction studies involving 2-octanethiol often focus on its role in self-assembled monolayers and its interactions with metals like gold. These studies reveal how 2-octanethiol can influence the electronic properties and stability of surfaces when used in combination with other thiols or functional groups. For example, experiments have shown that mixed monolayers containing 2-octanethiol exhibit unique phase behaviors that affect their stability and reactivity .

Several compounds share structural similarities with 2-octanethiol, including:

  • 1-Octanethiol: A straight-chain thiol where the thiol group is located at the end of the carbon chain. It has different physical properties due to its terminal position.
  • 3-Octanethiol: Similar in structure but with the thiol group on the third carbon; this alters its reactivity and interaction with biological systems.
  • Octyl Mercaptan: Another name for octanethiol that emphasizes its mercaptan nature.

Comparison Table

CompoundMolecular FormulaPosition of Thiol GroupUnique Properties
1-OctanethiolC8H18SC_8H_{18}STerminalLower boiling point than 2-octanethiol
2-OctanethiolC8H18SC_8H_{18}SSecondStronger odor; potential biological activity
3-OctanethiolC8H18SC_8H_{18}SThirdDifferent reactivity patterns
Octyl MercaptanC8H18SC_8H_{18}SVariesCommonly used synonym

The uniqueness of 2-octanethiol lies in its specific position of the thiol group, which influences its reactivity and applications compared to other similar compounds.

XLogP3

3.9

Other CAS

25265-79-6
3001-66-9

General Manufacturing Information

2-Octanethiol: ACTIVE

Dates

Modify: 2023-07-21

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